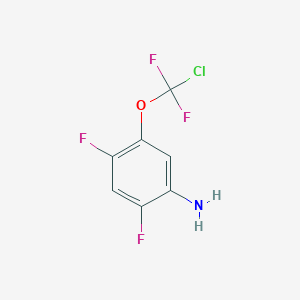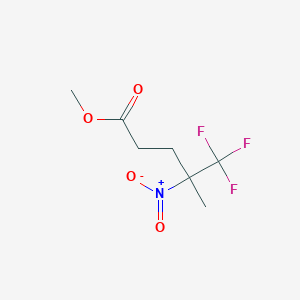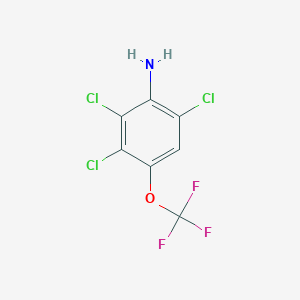
3-(3,4-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-97%) is an organic compound that has been widely studied in the scientific community. It is a derivative of a phenylpropanoid, which is a type of compound found in plants. 3-DMPP-97% has been used in a variety of research applications, including studies on its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学研究应用
3-DMPP-97% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of certain bacteria, as well as its potential as an antioxidant and anti-inflammatory agent. Additionally, 3-DMPP-97% has been studied for its potential use in cancer therapy and as a treatment for Alzheimer’s disease.
作用机制
The exact mechanism by which 3-DMPP-97% exerts its biological effects is not yet fully understood. However, it is believed that 3-DMPP-97% may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 3-DMPP-97% may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-DMPP-97% has been found to have a variety of biochemical and physiological effects. In vitro studies have found that 3-DMPP-97% can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3-DMPP-97% has been found to have antioxidant and anti-inflammatory effects in vitro.
Advantages and Limitations for Laboratory Experiments
3-DMPP-97% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in two simple steps. Additionally, 3-DMPP-97% has been found to have a variety of biochemical and physiological effects, making it a useful compound for studying the effects of compounds on biological systems. However, 3-DMPP-97% is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 3-DMPP-97% has not been extensively studied in vivo, so its effects in living organisms are not yet fully understood.
未来方向
There are a variety of potential future directions for the study of 3-DMPP-97%. One potential direction is to study its effects in vivo, as it has only been studied in vitro thus far. Additionally, further research into the mechanism of action of 3-DMPP-97% could provide insight into its potential therapeutic applications. Additionally, further research into the synthesis of 3-DMPP-97% could lead to the development of more efficient synthesis methods. Finally, research into the potential for 3-DMPP-97% to be used as an antioxidant and anti-inflammatory agent could lead to the development of new therapeutic agents.
合成方法
3-DMPP-97% is synthesized through a two-step reaction. The first step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate compound, ethyl 3-(3,4-dimethoxyphenyl)acrylate. The second step involves the reaction of the intermediate compound with sodium hydroxide to form 3-DMPP-97%.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXPEYREMYDIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)



